Enhanced Physicochemical Profile: Lipophilicity and Polar Surface Area vs. Gem-Dimethyl and Carbonyl Groups
Replacement of a gem-dimethyl group with an oxetane moiety, as in 3-(4-bromophenyl)-3-methyloxetane, can increase aqueous solubility by a factor of 4 to over 4000, while simultaneously reducing the rate of metabolic degradation [1]. The oxetane ring serves as a bioisostere for the carbonyl group, offering a marked three-dimensionality and altered lipophilicity profile without the metabolic liabilities associated with ketones [2].
| Evidence Dimension | Aqueous solubility change upon oxetane substitution for a gem-dimethyl group |
|---|---|
| Target Compound Data | Increase in aqueous solubility by a factor of 4 to >4000 |
| Comparator Or Baseline | Gem-dimethyl group |
| Quantified Difference | Solubility increases by a factor ranging from 4 to more than 4000 |
| Conditions | Generalized observation from matched molecular pair analysis of oxetane-containing compounds in drug discovery contexts |
Why This Matters
This predictable solubility enhancement is a key driver for selecting 3-(4-bromophenyl)-3-methyloxetane as a building block to improve the developability profile of drug candidates, a property not inherent to non-oxetane analogs.
- [1] Wuitschik, G., Carreira, E. M., Müller, K., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. https://doi.org/10.1021/jm9018788 View Source
- [2] Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2045-2052. https://doi.org/10.1039/d1md00248a View Source
